molecular formula C8H8N2S B14024527 Benzo[d]thiazol-4-ylmethanamine

Benzo[d]thiazol-4-ylmethanamine

Katalognummer: B14024527
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: CQDYSNGXQFVPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]thiazol-4-ylmethanamine is a heterocyclic organic compound that features a benzothiazole ring structure. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The benzothiazole ring consists of a fused benzene and thiazole ring, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Benzo[d]thiazol-4-ylmethanamine, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: A reaction between an aldehyde or ketone with an active methylene compound.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves scalable methods such as microwave irradiation and one-pot multicomponent reactions due to their efficiency and high yields. These methods are preferred for large-scale synthesis as they reduce reaction times and improve overall productivity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]thiazol-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

Benzo[d]thiazol-4-ylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Benzo[d]thiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[d]thiazol-4-ylmethanamine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

1,3-benzothiazol-4-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2

InChI-Schlüssel

CQDYSNGXQFVPDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)SC=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.